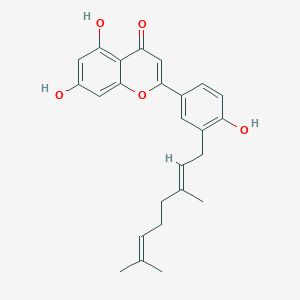
ethyl 2-(2-ethylphenoxy)acetate
描述
Ethyl 2-(2-ethylphenoxy)acetate is an organic compound with the molecular formula C12H16O3. It is an ester derived from the reaction between 2-ethylphenol and ethyl chloroacetate. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-ethylphenoxy)acetate can be synthesized through the esterification reaction of 2-ethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions with an appropriate solvent like acetone or ethanol. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Ethyl 2-(2-ethylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-ethylphenoxyacetic acid.
Reduction: Formation of 2-ethylphenoxyethanol.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
科学研究应用
Ethyl 2-(2-ethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 2-(2-ethylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release 2-ethylphenol, which may further interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Ethyl 2-(2-ethylphenoxy)acetate can be compared with other similar compounds, such as:
Ethyl phenoxyacetate: Lacks the ethyl group on the phenyl ring, resulting in different chemical and physical properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.
2-(2-Ethylphenoxy)acetic acid: The carboxylic acid analog, which has different solubility and reactivity profiles.
属性
CAS 编号 |
100256-84-6 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
ethyl 2-(2-ethylphenoxy)acetate |
InChI |
InChI=1S/C12H16O3/c1-3-10-7-5-6-8-11(10)15-9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
GVTZEFUSFMIKKH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1OCC(=O)OCC |
规范 SMILES |
CCC1=CC=CC=C1OCC(=O)OCC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
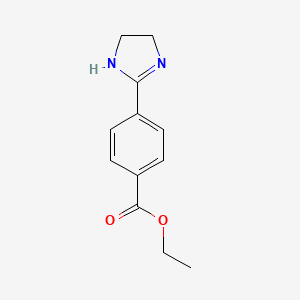




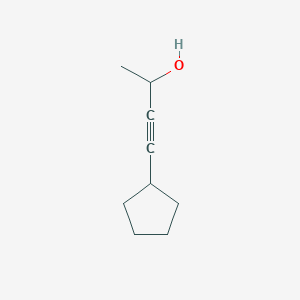

![N-[2-(4-hydroxyphenyl)ethyl]hexadecanamide](/img/structure/B3044537.png)

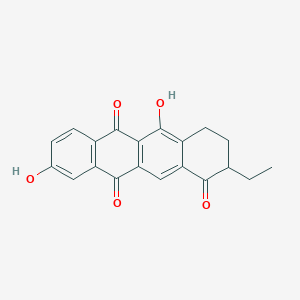
![1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B3044543.png)
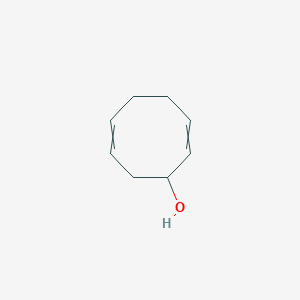
![Acetic acid, [hydroxy(1-methylethyl)amino]oxo-, ethyl ester](/img/structure/B3044547.png)
